![molecular formula C13H17N5OS B2770799 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1796964-99-2](/img/structure/B2770799.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, also known as DMPT, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic compound that is primarily used as a feed attractant in the aquaculture industry. However, recent research has shown that DMPT has various other applications as well.
Scientific Research Applications
Anti-Leukemia Agent
Imatinib, a well-known anti-leukemia drug, specifically inhibits tyrosine kinases. It has been widely used to treat chronic myelogenic leukemia . The compound’s structural studies reveal that it binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . Understanding its interactions with cellular components can lead to further therapeutic advancements.
Anti-Fibrosis Activity
Screening results indicate that certain derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone . Investigating its mechanism of action and potential targets could provide valuable insights for fibrosis treatment.
Anti-Angiogenic Properties
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have been synthesized and characterized. These compounds show promise in anti-angiogenic applications . Further studies can explore their effects on blood vessel formation and tumor growth.
Synthetic Applications
The compound’s N-(pyridin-2-yl)imidates can be used for facile conversion into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . These transformations open avenues for designing new molecules with diverse properties.
Crystallography and Conformational Studies
Understanding the crystal structure and conformations of this compound provides valuable insights into its behavior. Researchers have observed extended and folded conformations in single crystals, impacting its interactions with other molecules . Investigating these conformations can guide drug design.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thus regulating many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it modulates .
Biochemical Pathways
Inhibition of these kinases can disrupt these pathways, leading to changes in cellular function .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular function, including altered cell proliferation, differentiation, and survival .
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8-12(20-9(2)16-8)13(19)15-7-10-14-6-5-11(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAPGDNPJHLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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